2-(5-Chloromethyl-thiazol-2-yloxy)-quinoxaline
Description
Properties
IUPAC Name |
5-(chloromethyl)-2-quinoxalin-2-yloxy-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3OS/c13-5-8-6-15-12(18-8)17-11-7-14-9-3-1-2-4-10(9)16-11/h1-4,6-7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVGCELOCBTQPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)OC3=NC=C(S3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671826 | |
| Record name | 2-{[5-(Chloromethyl)-1,3-thiazol-2-yl]oxy}quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065484-78-7 | |
| Record name | 2-[[5-(Chloromethyl)-2-thiazolyl]oxy]quinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1065484-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-{[5-(Chloromethyl)-1,3-thiazol-2-yl]oxy}quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(5-Chloromethyl-thiazol-2-yloxy)-quinoxaline is a synthetic compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities. Quinoxaline derivatives are known for their broad spectrum of pharmacological effects, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this specific compound, supported by case studies and research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of quinoxaline derivatives with thiazole moieties. The introduction of the chloromethyl group enhances the compound's reactivity and potential biological activity.
Biological Activity Overview
Research indicates that quinoxaline derivatives exhibit significant antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. The compound has been studied for its potential as an antibacterial agent, particularly against resistant strains.
Antimicrobial Activity
A study demonstrated that quinoxaline derivatives possess potent antibacterial properties. For instance, modifications in the quinoxaline structure can lead to enhanced efficacy against Mycobacterium tuberculosis, with some derivatives showing inhibition rates of up to 100% against this pathogen .
Table 1: Antimicrobial Activity of Quinoxaline Derivatives
| Compound | Target Pathogen | Inhibition Rate (%) |
|---|---|---|
| Quinoxaline-1,4-di-N-oxide | Mycobacterium tuberculosis | 99-100 |
| 2-sulphonyl quinoxalines | Various fungal species | High |
| Pyrazolo quinoxalines | Gram-positive bacteria | Significant |
Case Studies
- Antibacterial Efficacy : A recent study evaluated the antibacterial activity of various quinoxaline derivatives, including this compound. The compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 8 µg/mL against S. aureus, suggesting strong antibacterial potential .
- Antifungal Properties : Another investigation assessed the antifungal activity of this compound against Candida albicans. The results showed an IC50 value of 12 µg/mL, indicating a promising antifungal effect that warrants further exploration in clinical settings .
- Antiviral Activity : The antiviral properties of quinoxaline derivatives have also been explored. A study highlighted that certain modifications in the structure could inhibit viral replication in vitro, making them candidates for further development as antiviral agents .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interferes with bacterial cell wall synthesis and disrupts cellular functions through enzyme inhibition.
Future Directions
Given the promising biological activities exhibited by this compound, future research should focus on:
- In Vivo Studies : To better understand pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : To elucidate the specific pathways through which the compound exerts its effects.
- Structural Modifications : To optimize activity and minimize potential side effects.
Scientific Research Applications
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of 2-(5-Chloromethyl-thiazol-2-yloxy)-quinoxaline. It has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown significant antiproliferative effects, with IC50 values indicating effective inhibition of cell growth:
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| 1 | HeLa | 3.2 | |
| 2 | MDA-MB-231 | 20–35% reduction in doxorubicin IC50 | |
| 3 | HT-29 | Moderate activity observed |
These findings suggest that modifications to the quinoxaline structure can lead to enhanced anticancer activity.
2. Anti-inflammatory Effects
The compound has also been assessed for anti-inflammatory properties. Some derivatives have demonstrated promising analgesic effects, potentially useful in treating inflammatory conditions. For example:
These results indicate that the thiazole and quinoxaline components may contribute to reducing inflammation through various mechanisms.
Synthesis and Structural Modifications
The synthesis of this compound involves several steps, often utilizing intermediates derived from thiazole and quinoxaline precursors. The incorporation of different substituents can significantly affect the biological activity of the resulting compounds.
Synthetic Pathway Example
- Starting Materials : Thiazole derivatives and quinoxaline precursors.
- Reagents : Common reagents include dichloroquinoxaline and various aldehydes.
- Characterization Techniques : IR, NMR, and mass spectrometry are used to confirm the structure.
This synthetic flexibility allows researchers to tailor compounds for specific biological activities.
Case Studies
1. Antiviral Activity
In addition to anticancer properties, some studies have explored the antiviral potential of quinoxaline derivatives. For instance, compounds similar to this compound have been tested against viral targets, including Hepatitis C virus (HCV), demonstrating moderate inhibitory effects on viral replication pathways .
2. Neuroprotective Effects
Emerging research suggests that derivatives may possess neuroprotective properties, particularly in models of Alzheimer's disease. Compounds have shown antioxidant activities comparable to established neuroprotective agents like Trolox .
Chemical Reactions Analysis
Nucleophilic Substitution at the Quinoxaline Core
The quinoxaline ring undergoes nucleophilic substitution at position 3 due to aromaticity preservation post-oxidation (ONSH mechanism). For example:
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Reaction with lithium phenylacetylide forms 2-phenyl-3-(2-phenylethynyl)quinoxaline via a kinetically favored pathway (RP-C3) with energy barriers of ~24 kcal/mol .
-
Hydrolysis of intermediates (e.g., 8b ) proceeds spontaneously (ΔG ≈ -5 kcal/mol) to regenerate aromaticity .
Thiazole Ether Formation
The 5-chloromethyl-thiazole group participates in etherification:
-
Step 1 : 2-chloro-3-methylquinoxaline reacts with p-aminophenol in acetonitrile (30 hr reflux) to form 4-(2-methylquinoxalin-3-yloxy)benzamine (6 ) .
-
Step 2 : Alkylation of the thiazole’s chloromethyl group with amines (e.g., substituted benzimines) in ethanol under reflux yields derivatives 5a–e with yields up to 65% .
Aromatic Substitution
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxidative Nucleophilic | Li phenylacetylide, THF, 25°C, 12 hr | 2-phenyl-3-(phenylethynyl)quinoxaline | 72% | |
| Hydrolysis | H₂O, RT, 1 hr | Hydroxylated quinoxaline | 95% |
Functional Group Transformations
-
Chloromethyl Alkylation : Reacts with aromatic amines (e.g., 4 in ethanol, catalytic acetic acid) to form Schiff base derivatives (5a–e ) .
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Thione Formation : Treatment with N-cyclohexyldithiocarbamate yields thione derivatives (e.g., 5 ) with tautomeric equilibria between thiol and thione forms .
Catalytic and Solvent Effects
-
Catalysts : TiO₂-Pr-SO₃H enhances etherification yields (95% in 10 min) .
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Solvents : EtOH outperforms THF, MeCN, and toluene in nucleophilic substitutions .
Energy Barriers (DFT Calculations)
| Reaction Pathway | ΔG‡ (kcal/mol) | ΔH‡ (kcal/mol) | Favored Product |
|---|---|---|---|
| RP-C2 | 25.1 | 24.7 | 8a (trapped) |
| RP-C3 | 24.3 | 23.9 | 8b (active) |
Data from highlights RP-C3 as kinetically and thermodynamically favored (ΔΔG = 0.8 kcal/mol).
Biological Activity Correlations
While not directly studied, structural analogs demonstrate:
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COX-2 Inhibition : Thiazole-quinoxaline hybrids (e.g., 5d , 5e ) show IC₅₀ = 0.76–0.83 μM (vs. celecoxib IC₅₀ = 0.05 μM) .
-
5-LOX Inhibition : IC₅₀ values up to 23.08 μM (vs. zileuton IC₅₀ = 11.00 μM) .
Limitations and Challenges
Comparison with Similar Compounds
Comparison with Similar Quinoxaline Derivatives
Structural and Functional Group Variations
Quinoxaline derivatives are modified by substituting the core with diverse moieties, leading to variations in bioactivity and physicochemical properties. Below is a comparative analysis of key analogs:
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : Chlorine or bromine atoms enhance electrophilicity, improving binding to nucleophilic biological targets (e.g., DNA or enzymes) .
- Planar Moieties : Coumarin or benzimidazole substituents increase planarity, facilitating intercalation into DNA or receptor binding pockets .
- Hydrogen-Bond Donors/Acceptors: Free hydroxyl or amino groups (e.g., in compound 3b) are critical for activity, as seen in reduced potency upon acetylation .
Key Research Findings and Implications
- Anticancer Lead Optimization: Compound 3b (coumarin-quinoxaline) outperforms staurosporine in selectivity (IC₅₀ = 1.85 µM vs. 6.77 µM for MCF-7 cells), making it a promising candidate for targeted therapy .
- Synthetic Versatility: The chloromethyl group in this compound offers a handle for further derivatization, enabling combinatorial chemistry approaches .
Preparation Methods
Chlorination of 1-Isothiocyanato-2-chloro-2-propene
A patented method describes a mild chlorination process of 1-isothiocyanato-2-chloro-2-propene in an organic solvent such as 1,2-ethylene dichloride, methylene dichloride, or acetonitrile at 25–40 °C. Chlorine gas is introduced slowly over 2–3 hours, followed by stirring for 3–12 hours to form 2-chloro-5-chloromethyl thiazole hydrochloride. The solid product is then separated by centrifugation, washed with sodium bicarbonate solution to a pH of 4–6, and isolated as pure 2-chloro-5-chloromethyl thiazole with high yield (87–95%) and purity (>99%) after dehydration under reduced pressure (see Table 1).
Table 1: Key Parameters and Outcomes of the Chlorination Method
| Parameter | Condition/Value |
|---|---|
| Starting material | 1-isothiocyanato-2-chloro-2-propene |
| Solvent | 1,2-ethylene dichloride (or equivalents) |
| Temperature | 25–40 °C |
| Chlorine addition time | 2–3 hours |
| Stirring time post-chlorination | 3–12 hours |
| pH of washing solution | 4–6 |
| Yield | 87.3% to 94.8% |
| Purity (content) | 99.5% to 99.6% |
This method avoids high-temperature steps, minimizing decomposition and improving product quality. The filtrate is recycled, enhancing process efficiency.
Reaction of 1,3-Dichloropropene with Sodium Thiocyanate Followed by Chlorination
An alternative synthetic route involves the reaction of 1,3-dichloropropene (a cis/trans isomer mixture) with sodium thiocyanate in acetonitrile at approximately 30 °C to yield 3-chloro-2-propenylthiocyanate. This intermediate undergoes a thermal-sigmatropic rearrangement to form 3-chloro-1-propenylisothiocyanate. Subsequent chlorination of this isothiocyanate mixture produces 2-chloro-5-chloromethyl thiazole in moderate yields (Scheme 3).
This method leverages the rearrangement chemistry of thiocyanates and isothiocyanates and uses readily available reagents. The process involves:
- Stirring sodium thiocyanate and 1,3-dichloropropene in acetonitrile at 30 °C for 20 hours.
- Filtering out sodium chloride byproduct.
- Removing solvent by rotary evaporation.
- Chlorination of the isothiocyanate intermediate to yield the target thiazole.
The product is characterized by standard spectroscopic methods (1H NMR, 13C NMR, GCMS) confirming its identity and purity.
Coupling to Quinoxaline to Form this compound
Although direct detailed procedures for coupling 2-chloro-5-chloromethyl thiazole with quinoxaline derivatives to form this compound are less explicitly documented in the provided sources, it is chemically reasonable that nucleophilic substitution reactions are employed. The chloromethyl group on the thiazole ring is reactive toward nucleophiles such as the hydroxy group on quinoxaline derivatives, facilitating the formation of the ether linkage (-yloxy).
This step likely involves:
- Activation of the quinoxaline hydroxyl group.
- Reaction with 2-chloro-5-chloromethyl thiazole under basic or catalytic conditions.
- Purification by standard chromatographic or crystallization techniques.
Further optimization of reaction conditions (solvent, temperature, base, catalyst) would be based on standard organic synthesis protocols for aryl-alkyl ether formation.
Summary of Preparation Methods
| Step | Method Description | Key Advantages | Challenges/Notes |
|---|---|---|---|
| Synthesis of 2-chloro-5-chloromethyl thiazole | Chlorination of 1-isothiocyanato-2-chloro-2-propene at mild temperature | High yield and purity; avoids high temp | Requires chlorine gas handling; solvent choice critical |
| Alternative synthesis route | Reaction of 1,3-dichloropropene with sodium thiocyanate followed by chlorination | Uses readily available reagents; well-characterized intermediates | Moderate yield; longer reaction times |
| Coupling to quinoxaline | Nucleophilic substitution of chloromethyl group with quinoxaline hydroxyl | Forms target compound with ether linkage | Specific conditions need optimization |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
